4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoic acid
Description
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoic acid is a complex organic compound with a unique structure that includes multiple ether linkages and a benzoic acid moiety
Properties
IUPAC Name |
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-4-16-5-10-19(20(15-16)24-2)27-14-12-25-11-13-26-18-8-6-17(7-9-18)21(22)23/h3-10,15H,11-14H2,1-2H3,(H,22,23)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUFMEKDZSUZJW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoic acid typically involves multiple steps, starting from simpler precursors. One common approach is to begin with the synthesis of the intermediate compounds, which are then coupled together through etherification and esterification reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound shares similar ether linkages but lacks the benzoic acid moiety.
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid.
Decaethylene glycol: Contains multiple ether linkages but lacks the aromatic and carboxylic acid components.
Uniqueness
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoic acid is unique due to its combination of ether linkages, aromatic ring, and carboxylic acid group. This combination imparts specific chemical properties and reactivity that are not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
